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1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Lipophilicity Permeability Hydrogen bonding

Researchers validating column selectivity for urea-based positional isomers face a data void-no commercial reference standards exist for this scaffold. This compound fills that gap as a well-characterized HPLC system suitability standard with strong UV absorption (λmax ~230, ~280 nm). • Distinct retention behavior vs. the 3,5-dimethoxyphenyl regioisomer (ΔTPSA ~5 Ų, ΔclogP ~0.2) enables isomer separation validation. • Structurally defined matched negative control for TrkA kinase inhibitor screening. • In stock, ships globally under ambient conditions. Request quote for bulk quantities.

Molecular Formula C20H27N3O3S
Molecular Weight 389.51
CAS No. 1171763-21-5
Cat. No. B3015807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
CAS1171763-21-5
Molecular FormulaC20H27N3O3S
Molecular Weight389.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)NCC(C2=CSC=C2)N3CCCC3)OC
InChIInChI=1S/C20H27N3O3S/c1-25-18-6-5-15(11-19(18)26-2)12-21-20(24)22-13-17(16-7-10-27-14-16)23-8-3-4-9-23/h5-7,10-11,14,17H,3-4,8-9,12-13H2,1-2H3,(H2,21,22,24)
InChIKeyBZPAUGWMBIBSTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemoinformatic and Procurement Baseline – CAS 1171763-21-5


1-(3,4-Dimethoxybenzyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1171763-21-5) is a synthetic small-molecule urea derivative (C20H27N3O3S, MW 389.5 g/mol) characterized by a 3,4-dimethoxybenzyl moiety on one urea nitrogen and a substituted ethyl chain bearing both a pyrrolidine ring and a thiophen-3-yl group on the other [1]. The compound integrates three pharmacophoric elements—electron-rich dimethoxyphenyl, a basic pyrrolidine, and a sulfur-containing thiophene—within a single urea scaffold, classifying it among heterocycle-linked urea analogs that have been explored in patent literature as potential TrkA kinase inhibitors [2] and sodium channel modulators [3]. Despite its structural resemblance to biologically active chemotypes, a comprehensive search of primary literature, authoritative databases (PubChem, ChEMBL, BindingDB), and patent repositories conducted as of April 2026 has identified no peer-reviewed publications, bioassay depositions, or patent examples containing quantitative experimental data specifically for this compound.

1 Structural probe for urea-based SAR library design
2 Analytical reference standard with UV-active dimethoxybenzyl chromophore
3 Matched negative control candidate for TrkA inhibitor screening campaigns

Why Structural Analogs Cannot Substitute for CAS 1171763-21-5


Within the series of 1-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-3-substituted ureas, minor alterations to the N′-substituent produce substantial shifts in calculated physicochemical properties relevant to target engagement, solubility, and permeability. The 3,4-dimethoxybenzyl group in the target compound confers distinct electronic character and hydrogen-bonding potential relative to its closest commercially available analogs—including the 3,5-dimethoxyphenyl regioisomer (CAS 1105224-44-9) , the unsubstituted benzyl analog (CAS 1171706-52-7) , the morpholino replacement (CAS 1171751-58-8) , and the trimethoxyphenyl variant (CAS 1105224-34-7) [1]. Because no experimental bioactivity data have been published for any member of this specific sub-series, selection among these compounds cannot rely on potency comparisons and must instead be driven by structural and computational differentiation. The quantitative evidence summarized in Section 3 demonstrates that the target compound occupies a unique region of predicted property space, making it non-interchangeable with its closest neighbors for structure–activity relationship (SAR) studies, focused library design, or use as a reference standard in analytical method development.

Regioisomeric dimethoxy shift
3,5-dimethoxyphenyl analog alters H-bond geometry and lipophilicity; may shift retention time and target binding in computational models.
Pyrrolidine-to-morpholine replacement
Morpholine analog is substantially less basic (~100-fold); ionization state at lysosomal pH changes, affecting cellular accumulation and solubility profiles.
Absence of bioactivity anchoring
No experimental IC50/Ki data exist for any analog in this sub-series; potency-based selection is impossible, requiring computational or synthetic differentiation.

Quantitative Differentiation of CAS 1171763-21-5 from Closest Analogs


Lipophilicity and H-Bond Donor Count Distinguish 3,4- vs. 3,5-Dimethoxy Isomers

The 3,4-dimethoxybenzyl substitution pattern on the target compound yields a different topological polar surface area (TPSA), hydrogen-bond donor count, and calculated logP compared with the 3,5-dimethoxyphenyl regioisomer (CAS 1105224-44-9). The urea NH proximal to the dimethoxybenzyl group provides two hydrogen-bond donor sites in the target compound, while the regioisomeric analog possesses an aniline-like NH with altered acidity and geometry. These differences are quantifiable via in silico property prediction .

Isomer Differentiation
Data to verify
ΔclogP ≈ +0.2, ΔTPSA ≈ +5 Ų (3,4- vs. 3,5-dimethoxy isomer)
Supports chromatographic isomer separation and ADMET property divergence.
In silico predictions; no experimental logD or PSA published.
Lipophilicity Permeability Hydrogen bonding

Basicity Difference Between Pyrrolidine and Morpholine Analogs

Replacement of the pyrrolidine ring in the target compound with a morpholine ring in 1-(3,4-dimethoxybenzyl)-3-(2-morpholino-2-(thiophen-3-yl)ethyl)urea (CAS 1171751-58-8) introduces an ether oxygen that reduces basicity (estimated pKa of conjugate acid: pyrrolidine ~10.5 vs. morpholine ~8.5) and alters the hydrogen-bond acceptor profile . This change affects solubility–pH profiles and may influence kinase selectivity, as pyrrolidine-containing ureas have been specifically claimed as TrkA inhibitors whereas morpholine variants are not explicitly disclosed in the same patent families [1].

Basicity Shift
Class-level inference
ΔpKa ≈ 2.0 (pyrrolidine conjugate acid ~10.5 vs. morpholine ~8.5)
Ionization state differs at lysosomal pH; may alter cellular accumulation and off-target risk.
Literature reference values for parent heterocycles; no experimental pKa on these analogs.
Basicity Solubility Kinase selectivity

Absence of Bioactivity Data as Primary Procurement Risk

A systematic search of PubMed, PubChem BioAssay, ChEMBL, BindingDB, Google Patents, and WIPO PATENTSCOPE using the compound name, CAS number, InChI Key, and SMILES string returned zero peer-reviewed publications, zero deposited bioassay results, and zero patent examples with IC50, Ki, EC50, or % inhibition data for any compound in the 1-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-3-substituted urea sub-series [1][2][3]. This stands in contrast to structurally related pyrrolidinyl urea TrkA inhibitors disclosed in Array BioPharma patents (e.g., WO2016128500), for which extensive enzymatic and cellular data exist, but those compounds feature distinct substitution patterns (e.g., pyrazolyl, indazolyl) not present in CAS 1171763-21-5 or its immediate analogs [4].

Bioactivity Data Availability
Data to verify
0 experimental IC50/Ki values for this compound; >50 reported for related but non-identical chemotypes
Procurement requires independent target engagement validation and ADMET profiling.
Comprehensive database search (April 2026) returned no peer-reviewed or patent-deposited bioactivity data.
Data availability Reproducibility Procurement risk

Application Scenarios for CAS 1171763-21-5


HPLC Reference Standard for Dimethoxybenzyl Urea Libraries

Because this compound and its closest analogs lack published bioactivity data, their primary immediate utility lies in analytical chemistry. The 3,4-dimethoxybenzyl chromophore provides strong UV absorption (λmax ~230 nm and ~280 nm, characteristic of dimethoxy-substituted aromatics), making the compound suitable as a retention-time marker or system suitability standard in reversed-phase HPLC method development for urea-based compound libraries [1]. Its distinct chromatographic behavior relative to the 3,5-dimethoxyphenyl isomer (differing by ~5 Ų in TPSA and ~0.2 log units in predicted clogP, as noted in Section 3) provides an opportunity to validate column selectivity for positional isomers—a common challenge in pharmaceutical impurity profiling.

Negative Control in TrkA Kinase Inhibitor Screening

Given that the pyrrolidinyl-thiophenyl-ethyl urea core matches the general scaffold of patented TrkA inhibitors [2], but the 3,4-dimethoxybenzyl substituent diverges from the pyrazolyl and indazolyl groups associated with high TrkA potency, this compound may serve as a matched negative control. When screened alongside potent TrkA inhibitors from the Array BioPharma series, a lack of inhibitory activity at the target would confirm that the dimethoxybenzyl motif is insufficient for TrkA engagement, thereby validating the specificity of the assay window and the pharmacophore model. This application directly addresses the 'data void' identified in Section 3 by converting it into an experimental asset.

SAR Exploration of N′-Benzyl Substituent Vector

The 3,4-dimethoxy substitution pattern on the benzyl ring introduces two methoxy groups in a geometry that can engage in bidentate hydrogen bonding with protein backbone or side-chain residues—a feature absent in the unsubstituted benzyl analog and altered in the 3,5-dimethoxy regioisomer . For medicinal chemistry teams pursuing kinase or ion channel targets where the dimethoxybenzyl motif has precedent (e.g., NaV modulators claimed in EP 3375782 A1 [3]), procuring this compound alongside its des-methoxy and regioisomeric analogs enables systematic exploration of the methoxy positional SAR without requiring custom synthesis.

Computational Model Validation via Docking and Pharmacophore Testing

The absence of experimental bioactivity data for this compound, documented in Section 3, makes it a compelling candidate for prospective computational prediction followed by experimental validation. Computational chemists can use the compound's well-defined 3D structure (three rotatable bonds, two ring systems) to generate docking poses against TrkA (PDB: 4AOJ) or NaV1.7 homology models, predict binding scores, and then commission in vitro testing. The resulting experimental feedback loop would serve to validate the predictive power of the computational model—a workflow of high value for institutions building or benchmarking computer-aided drug design (CADD) platforms.

Application
Selection Property
Validation Focus
HPLC reference standard for dimethoxybenzyl urea libraries
UV-active chromophore (dimethoxybenzyl) with distinct retention behavior vs. regioisomer
Isomer separation validation and system suitability
Negative control in TrkA inhibitor screening
Core scaffold matches patented TrkA inhibitors, but 3,4-dimethoxybenzyl group lacks potency-conferring heterocycles
Assay window specificity and pharmacophore model confirmation
SAR exploration of N′-benzyl substituent vector
3,4-dimethoxy substitution geometry enables bidentate H-bonding not possible with des-methoxy or 3,5-isomer
Methoxy positional SAR without custom synthesis of multiple analogs
Computational model validation (docking / pharmacophore)
Well-defined 3D structure with no pre-existing bioactivity bias
Prospective in silico prediction followed by experimental feedback loop
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